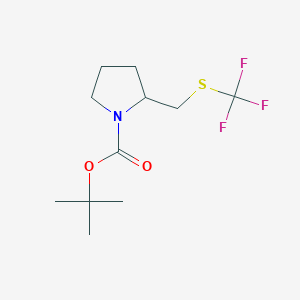

2-Trifluoromethylsulfanylmethylpyrrolidine-1-carboxylicacid tert-butyl ester

Description

2-Trifluoromethylsulfanylmethylpyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine derivative featuring a trifluoromethylthio (-SCF₃) group at the 2-position and a tert-butyl ester protecting group at the 1-position. The tert-butyl ester is widely used in organic synthesis to protect carboxylic acids, offering steric hindrance to enhance stability during reactions . The trifluoromethylthio group is notable for its strong electron-withdrawing nature and lipophilicity, which can influence both the compound’s reactivity and pharmacokinetic properties in medicinal chemistry contexts.

Properties

IUPAC Name |

tert-butyl 2-(trifluoromethylsulfanylmethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F3NO2S/c1-10(2,3)17-9(16)15-6-4-5-8(15)7-18-11(12,13)14/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNQLMSUMXCJKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CSC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101141270 | |

| Record name | 1,1-Dimethylethyl 2-[[(trifluoromethyl)thio]methyl]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101141270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206523-85-4 | |

| Record name | 1,1-Dimethylethyl 2-[[(trifluoromethyl)thio]methyl]-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206523-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 2-[[(trifluoromethyl)thio]methyl]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101141270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoromethylsulfanylmethylpyrrolidine-1-carboxylicacid tert-butyl ester typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of a suitable pyrrolidine precursor with trifluoromethylsulfanyl reagents under controlled conditions. The tert-butyl ester group is then introduced through esterification reactions, often using tert-butyl alcohol and appropriate catalysts .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Steglich Esterification

-

Mechanism : The tert-butyl ester is formed via carbodiimide-mediated coupling (e.g., DCC or DIC) with DMAP catalysis, activating carboxylic acids for nucleophilic attack by tert-butanol .

-

Application : This method avoids acid-sensitive substrates and minimizes side reactions, making it ideal for sterically hindered systems .

Deprotection Strategies

Example : Treatment with TFA in dichloromethane selectively removes the tert-butyl group, yielding the free carboxylic acid .

Amide Coupling

-

The deprotected carboxylic acid undergoes amidation with amines (e.g., ammonium chloride, primary/secondary amines) using coupling agents like HATU or EDCI .

-

Key Reaction :

Nucleophilic Substitution at the Trifluoromethylsulfanyl Group

-

The -SCF₃ group participates in nucleophilic aromatic substitutions under basic conditions, enabling derivatization (e.g., alkylation, arylation) .

-

Example : Reaction with allyl bromide in DMF/K₂CO₃ replaces SCF₃ with allyl groups .

Stability Under Acidic and Basic Conditions

-

Acid Stability : The tert-butyl ester resists hydrolysis under mild acidic conditions (pH > 3) but degrades rapidly in concentrated HCl or H₂SO₄7 .

-

Base Sensitivity : Prolonged exposure to aqueous NaOH (pH > 12) leads to saponification, forming carboxylate salts .

Hydrolysis Mechanism :

Comparative Stability Data

| Condition | Half-Life | Degradation Product |

|---|---|---|

| pH 2 (HCl) | >24 hrs | Intact ester |

| pH 1 (TFA) | 2 hrs | Carboxylic acid |

| 1M NaOH (aq.) | 30 min | Sodium carboxylate |

Key Research Findings

-

Catalytic Deprotection : SOCl₂ selectively converts tert-butyl esters to acid chlorides without affecting methyl or ethyl esters .

-

DMAP Acceleration : DMAP increases esterification efficiency by 3–5× via transient acyl transfer .

This compound’s versatility in synthetic pathways underscores its utility in pharmaceutical and materials science research.

Scientific Research Applications

2-Trifluoromethylsulfanylmethylpyrrolidine-1-carboxylicacid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Trifluoromethylsulfanylmethylpyrrolidine-1-carboxylicacid tert-butyl ester involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can form strong interactions with proteins and enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing active intermediates that further modulate biological pathways .

Comparison with Similar Compounds

Key Observations :

- The iodomethyl analog’s reactivity contrasts sharply with the trifluoromethylthio derivative, as iodine’s leaving-group ability facilitates substitution reactions, whereas -SCF₃ is less labile .

- Aminoethylsulfanyl and heteroaromatic sulfanyl groups introduce polarity or aromaticity, expanding utility in targeted drug design .

Thermal Stability of tert-Butyl Ester Moieties

The tert-butyl ester’s thermal decomposition behavior is critical for storage and synthetic applications. Evidence from polymer studies (MA20 and A20) reveals:

For pyrrolidine-tert-butyl esters, similar activation energies (~110–130 kJ/mol) are expected. The trifluoromethylthio group’s electron-withdrawing effect may slightly lower thermal stability compared to alkyl or aryl analogs, though direct data is needed.

Biological Activity

2-Trifluoromethylsulfanylmethylpyrrolidine-1-carboxylic acid tert-butyl ester is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the metabolic stability and lipophilicity of compounds, which can influence their interaction with biological targets.

Chemical Structure and Properties

The compound's structure includes a pyrrolidine ring, a carboxylic acid moiety, and a tert-butyl ester, along with a trifluoromethylsulfanyl group. This combination contributes to its distinctive physicochemical properties, making it a candidate for various biological applications.

Molecular Formula: C₁₁H₁₄F₃N₁O₂S

Molecular Weight: 293.29 g/mol

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity due to their ability to form stronger interactions with protein targets. The electron-withdrawing nature of the trifluoromethyl group can stabilize interactions through hydrogen bonding and halogen bonding, which is crucial for binding affinity in drug design.

Table 1: Summary of Biological Activities

Enzyme Inhibition Studies

In vitro studies have shown that 2-Trifluoromethylsulfanylmethylpyrrolidine-1-carboxylic acid tert-butyl ester exhibits moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for these enzymes were found to be in the range of 10-20 μM, indicating potential as a therapeutic agent for conditions like Alzheimer's disease where cholinesterase inhibition is beneficial.

Antioxidant Activity

The compound demonstrated significant antioxidant activity through various assays measuring free radical scavenging capabilities. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Cytotoxicity Assays

Cytotoxicity was assessed using the MCF-7 breast cancer cell line, revealing that the compound exhibits selective cytotoxic effects at higher concentrations. This suggests potential applications in cancer therapeutics, warranting further investigation into its mechanisms of action.

Case Studies

-

Case Study on Cholinesterase Inhibition

A study evaluated several derivatives of pyrrolidine compounds, including 2-Trifluoromethylsulfanylmethylpyrrolidine-1-carboxylic acid tert-butyl ester, focusing on their ability to inhibit AChE. The results indicated that modifications to the pyrrolidine ring significantly affected inhibitory potency. -

Case Study on Antioxidant Properties

In another study, the antioxidant capacity was measured against standard antioxidants like ascorbic acid. The compound showed comparable activity, suggesting its potential as a natural antioxidant agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 2-trifluoromethylsulfanylmethylpyrrolidine-1-carboxylicacid tert-butyl ester?

- Methodological Answer : The synthesis of tert-butyl esters often employs acid-catalyzed esterification or nucleophilic substitution. For this compound, a multi-step approach is typical:

Pyrrolidine Functionalization : Introduce the trifluoromethylsulfanylmethyl group via nucleophilic substitution using reagents like trifluoromethylsulfenyl chloride under inert conditions.

tert-Butyl Ester Protection : Use Boc (tert-butoxycarbonyl) chemistry with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to protect the carboxylic acid moiety .

- Optimization : Statistical Design of Experiments (DoE) can minimize trial-and-error by screening variables (e.g., temperature, solvent polarity, catalyst loading) to maximize yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) and calibration standards to assess purity.

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and pyrrolidine ring protons.

- FT-IR : Verify ester carbonyl stretch (~1740 cm⁻¹) and C-F bonds (~1100-1200 cm⁻¹).

- Elemental Analysis : Validate empirical formula (e.g., CHNS analysis for sulfur/fluorine content) .

Q. What stability considerations are critical for storing this compound under laboratory conditions?

- Methodological Answer :

- Thermal Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC monitoring to detect hydrolysis of the ester or decomposition of the trifluoromethyl group.

- Light Sensitivity : Store in amber vials if UV-Vis spectroscopy indicates photodegradation (e.g., λmax shifts).

- Moisture Sensitivity : Use inert-atmosphere storage (argon/glovebox) if Karl Fischer titration reveals hygroscopicity .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for key steps (e.g., nucleophilic substitution at the pyrrolidine nitrogen).

- Reaction Path Screening : Tools like GRRM17 or Gaussian can predict competing pathways (e.g., undesired side reactions with the trifluoromethyl group) .

- Feedback Loop : Integrate experimental data (e.g., failed reaction outcomes) into computational workflows to refine predictions .

Q. What strategies resolve contradictory data in reaction yields or spectroscopic results?

- Methodological Answer :

- Statistical Analysis : Apply ANOVA or multivariate regression to identify confounding variables (e.g., trace moisture in solvents, catalyst lot variability).

- Cross-Validation : Repeat experiments using orthogonal methods (e.g., alternative protecting groups for carboxylic acid, such as benzyl esters).

- Collaborative Networks : Leverage interdisciplinary teams (e.g., computational chemists and synthetic organic chemists) to reconcile discrepancies, as exemplified in contested data resolution frameworks .

Q. How does the tert-butyl ester group influence the compound’s reactivity in downstream functionalization?

- Methodological Answer :

- Steric Effects : The bulky tert-butyl group reduces nucleophilic attack at the ester carbonyl, enhancing stability during subsequent reactions (e.g., Grignard additions).

- Deprotection Studies : Use TFA (trifluoroacetic acid) in DCM to cleave the Boc group, monitored by TLC or in situ FT-IR.

- Comparative Analysis : Benchmark against methyl or ethyl esters to quantify rate differences in hydrolysis or transesterification .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Membrane Technologies : Employ nanofiltration or reverse osmosis to concentrate the product while removing low-MW impurities.

- Preparative SFC : Supercritical fluid chromatography with CO₂/co-solvent systems improves resolution of enantiomers or diastereomers.

- Crystallization Optimization : Screen solvents (e.g., EtOAc/hexane) using high-throughput platforms to maximize crystal purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.